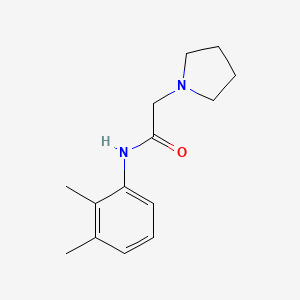![molecular formula C22H25NO3 B5417568 8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5417568.png)
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as PBUD, is a chemical compound that has been widely used in scientific research. PBUD belongs to the class of spirocyclic compounds and has a unique structure that makes it a valuable tool in various research fields.
Mécanisme D'action
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one exerts its biological effects through the modulation of various signaling pathways in the body. It has been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release in the brain. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, suggesting its potential as a therapeutic agent for anxiety and sleep disorders. This compound has also been shown to have anticonvulsant and antinociceptive effects, indicating its potential as a treatment for epilepsy and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is its unique structure, which makes it a valuable tool for investigating various biological systems. This compound is also relatively easy to synthesize and has a high degree of chemical stability, making it a reliable tool for scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other biological systems, such as the endocrine system and the gastrointestinal system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Méthodes De Synthèse
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one can be synthesized through a multistep process involving several chemical reactions. The synthesis of this compound involves the reaction of 3-phenoxybenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting product is further reacted with 3-chloroperoxybenzoic acid to form the spirocyclic compound this compound.
Applications De Recherche Scientifique
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been extensively used in scientific research as a tool to investigate various biological systems. It has been used to study the effects of spirocyclic compounds on the central nervous system, cardiovascular system, and immune system. This compound has also been used to investigate the mechanism of action of various drugs and to develop new therapeutic agents.
Propriétés
IUPAC Name |
9-[(3-phenoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21-10-12-22(11-5-15-25-22)13-14-23(21)17-18-6-4-9-20(16-18)26-19-7-2-1-3-8-19/h1-4,6-9,16H,5,10-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIKZKFDFMBDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
![3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5417526.png)
![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)

![4-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5417561.png)

![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5417582.png)